molecular formula C21H20ClN3O2S B2694770 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-chlorophenethyl)acetamide CAS No. 1105235-89-9

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-chlorophenethyl)acetamide

Cat. No.: B2694770
CAS No.: 1105235-89-9
M. Wt: 413.92
InChI Key: UUGOMPHEROXVFS-UHFFFAOYSA-N
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Description

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-chlorophenethyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine ring substituted with a benzylthio group, an oxo group, and an acetamide group linked to a chlorophenethyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-chlorophenethyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the benzylthio and oxo groups. The final step involves the acylation of the pyrimidine derivative with 4-chlorophenethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-chlorophenethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The chlorophenethyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-chlorophenethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-chlorophenethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-methylphenethyl)acetamide
  • 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-fluorophenethyl)acetamide

Uniqueness

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(4-chlorophenethyl)acetamide is unique due to the presence of the chlorophenethyl group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged to develop novel compounds with enhanced activity and selectivity for specific applications.

Properties

IUPAC Name

2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c22-17-8-6-15(7-9-17)10-11-23-19(26)12-18-13-20(27)25-21(24-18)28-14-16-4-2-1-3-5-16/h1-9,13H,10-12,14H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGOMPHEROXVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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